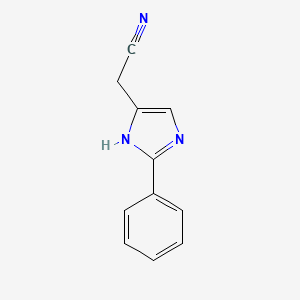

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile is a chemical compound with the molecular formula C11H9N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives can inhibit the proliferation of certain cancer cell lines .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Some imidazole derivatives have been reported to inhibit the proliferation of certain cancer cell lines .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental factors such as reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Applications De Recherche Scientifique

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials and catalysts.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-phenyl-1H-imidazole: Lacks the nitrile group, which can affect its reactivity and biological activity.

4-phenyl-1H-imidazole: Similar structure but different substitution pattern, leading to different chemical properties.

2-(4-chlorophenyl)-1H-imidazole: Contains a chlorine atom, which can influence its chemical behavior and applications.

Uniqueness

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical and biological properties

Activité Biologique

2-(2-phenyl-1H-imidazol-4-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in immune regulation and cancer progression. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenyl group and an acetonitrile functional group, with the molecular formula C11H10N3 and a molecular weight of 183.21 g/mol. The presence of the phenyl group enhances hydrophobic interactions, which can increase binding affinity to target enzymes.

Research indicates that this compound acts primarily as an IDO inhibitor . Inhibition of IDO can enhance immune responses against tumors, making this compound a candidate for cancer therapy. The interaction studies reveal that it effectively binds to the active sites of enzymes like IDO, utilizing techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding affinities and mechanisms.

Binding Interactions

The unique substitution pattern of this compound enhances its inhibitory potency compared to other imidazole derivatives. The phenyl group significantly contributes to hydrophobic interactions within enzyme active sites, which is crucial for its biological activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its structural analogs:

Case Studies and Research Findings

A systematic study on phenyl-imidazole derivatives has shown that modifications can lead to significant improvements in potency as IDO inhibitors. For instance, certain analogs have demonstrated up to a ten-fold increase in inhibition compared to their predecessors. This highlights the importance of structural optimization in drug development.

Notable Research

- Study on IDO Inhibition : Research focused on various phenyl-imidazole derivatives indicated that specific substitutions at the imidazole ring could enhance binding affinity and inhibitory potency against IDO. The most potent inhibitors were found to exploit critical interactions within the enzyme's active site, particularly with amino acids C129 and S167 .

- Antimicrobial Activity : Related studies have suggested that imidazole derivatives can exhibit antimicrobial and antifungal properties, indicating broader therapeutic applications beyond cancer treatment.

Safety and Toxicity

While promising in terms of biological activity, it is essential to consider the safety profile of this compound. Nitrile-containing compounds can pose toxicity risks upon ingestion or inhalation, potentially interfering with cellular respiration and causing organ damage. Further studies are necessary to evaluate the specific toxicity levels associated with this compound.

Propriétés

IUPAC Name |

2-(2-phenyl-1H-imidazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFNKNXNXZWFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.